molecular formula C19H15ClN4OS B11016514 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chloro-1H-indol-1-yl)acetamide

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chloro-1H-indol-1-yl)acetamide

Cat. No.: B11016514
M. Wt: 382.9 g/mol
InChI Key: ITHOXFWTZYKMSC-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chloro-1H-indol-1-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chloro-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.

    Formation of the Indole Derivative: The indole derivative can be synthesized by Fischer indole synthesis or other suitable methods.

    Coupling Reaction: The final compound can be obtained by coupling the thiadiazole derivative with the indole derivative using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chloro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Benzyl halides, indole derivatives, and other nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for the development of new therapeutic agents.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chloro-1H-indol-1-yl)acetamide depends on its specific biological activity. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes involved in bacterial metabolism. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H15ClN4OS

Molecular Weight

382.9 g/mol

IUPAC Name

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(4-chloroindol-1-yl)acetamide

InChI

InChI=1S/C19H15ClN4OS/c20-15-7-4-8-16-14(15)9-10-24(16)12-17(25)21-19-23-22-18(26-19)11-13-5-2-1-3-6-13/h1-10H,11-12H2,(H,21,23,25)

InChI Key

ITHOXFWTZYKMSC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)CN3C=CC4=C3C=CC=C4Cl

Origin of Product

United States

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